molecular formula C6H10O3 B1610903 2,2-Dimethyl-3-oxobutanoic acid CAS No. 98485-46-2

2,2-Dimethyl-3-oxobutanoic acid

Cat. No. B1610903
CAS RN: 98485-46-2
M. Wt: 130.14 g/mol
InChI Key: CBZZWRQRPKSEQI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-oxobutanoic acid, also known as oxalacetic acid, is an important intermediate in the Krebs Cycle and is essential for energy production in the body. It is a four-carbon dicarboxylic acid that is found in both plants and animals and is involved in a variety of metabolic processes. Oxalacetic acid is a key component of the tricarboxylic acid cycle, which is responsible for the production of energy from carbohydrates, fats, and proteins. Oxalacetic acid is also involved in the metabolism of amino acids and fatty acids, as well as the synthesis of certain vitamins and hormones.

Scientific Research Applications

Medicine: Antidiabetic Research

2,2-Dimethyl-3-oxobutanoic acid: has potential applications in the field of medicine, particularly in antidiabetic research. Its structural similarity to other beta-keto acids suggests it could play a role in the synthesis of compounds that regulate blood sugar levels. For instance, compounds rich in polyphenols and antioxidants, like Vaccinium myrtillus and Vaccinium vitis-idaea , have shown positive impacts on blood sugar levels, indicating a possible pathway for the utilization of 2,2-Dimethyl-3-oxobutanoic acid in similar contexts .

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as short-chain keto acids and derivatives . These compounds typically interact with various enzymes and receptors in the body, influencing metabolic processes.

Pharmacokinetics

Its water solubility at 25°c is estimated to be 2829e+005 mg/L , suggesting that it may have good bioavailability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2,2-Dimethyl-3-oxobutanoic acid . .

properties

IUPAC Name

2,2-dimethyl-3-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4(7)6(2,3)5(8)9/h1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZZWRQRPKSEQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98485-46-2
Record name 2,2-Dimethyl-3-oxobutanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098485462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-DIMETHYL-3-OXOBUTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS3IYO6XGH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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